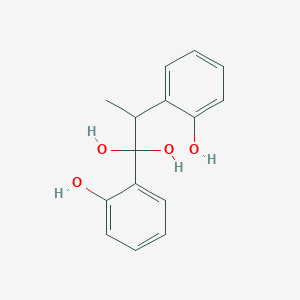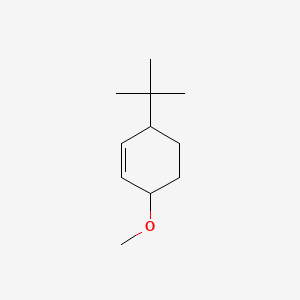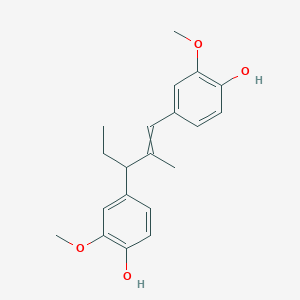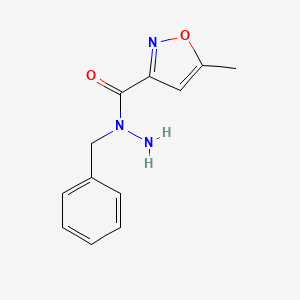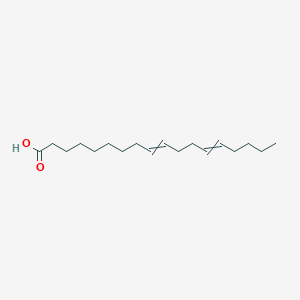![molecular formula C12H12N2S B14459720 2-{[(Pyridin-3-yl)methyl]sulfanyl}aniline CAS No. 74462-23-0](/img/structure/B14459720.png)
2-{[(Pyridin-3-yl)methyl]sulfanyl}aniline
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-{[(Pyridin-3-yl)methyl]sulfanyl}aniline is an organic compound that features a pyridine ring attached to a benzene ring through a sulfanyl (thioether) linkage
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[(Pyridin-3-yl)methyl]sulfanyl}aniline typically involves the reaction of 3-pyridinemethanethiol with 2-chloroaniline under basic conditions. The reaction proceeds via a nucleophilic substitution mechanism, where the thiol group attacks the chloro group, resulting in the formation of the sulfanyl linkage.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, solvent, and catalyst, to achieve higher yields and purity.
Analyse Des Réactions Chimiques
Types of Reactions
2-{[(Pyridin-3-yl)methyl]sulfanyl}aniline can undergo various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The nitro group, if present, can be reduced to an amine using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Hydrogen gas with palladium catalyst, sodium borohydride.
Substitution: Nitric acid for nitration, halogens (e.g., bromine) for halogenation.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Amines.
Substitution: Nitro derivatives, halogenated compounds.
Applications De Recherche Scientifique
2-{[(Pyridin-3-yl)methyl]sulfanyl}aniline has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Medicine: Investigated for its potential as a pharmaceutical intermediate.
Industry: Used in the production of materials with specific properties, such as polymers and dyes.
Mécanisme D'action
The mechanism of action of 2-{[(Pyridin-3-yl)methyl]sulfanyl}aniline depends on its specific application. In medicinal chemistry, it may interact with biological targets through hydrogen bonding, hydrophobic interactions, and π-π stacking. The sulfanyl group can also participate in redox reactions, influencing the compound’s activity.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-[[[3-Methyl-4-(2,2,2-trifluoroethoxy)-pyridin-2-yl]methyl]sulfanyl]-1H-benzimidazole: Similar structure with a benzimidazole ring instead of an aniline ring.
4-{[(Pyridin-3-yl)methyl]sulfanyl}aniline: Similar structure but with the sulfanyl group attached to the 4-position of the aniline ring.
Uniqueness
2-{[(Pyridin-3-yl)methyl]sulfanyl}aniline is unique due to its specific combination of a pyridine ring and an aniline ring linked by a sulfanyl group. This structure imparts distinct chemical and physical properties, making it valuable for various applications.
Propriétés
Numéro CAS |
74462-23-0 |
|---|---|
Formule moléculaire |
C12H12N2S |
Poids moléculaire |
216.30 g/mol |
Nom IUPAC |
2-(pyridin-3-ylmethylsulfanyl)aniline |
InChI |
InChI=1S/C12H12N2S/c13-11-5-1-2-6-12(11)15-9-10-4-3-7-14-8-10/h1-8H,9,13H2 |
Clé InChI |
UUVNDWRTXKFOJG-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C(=C1)N)SCC2=CN=CC=C2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






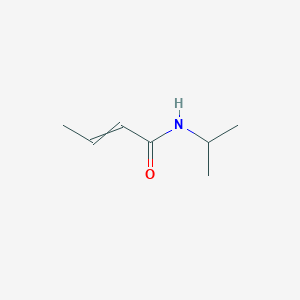
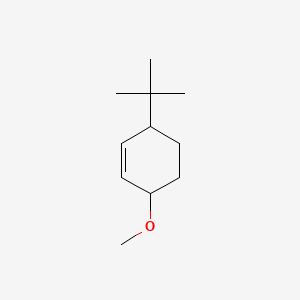
phosphane](/img/structure/B14459667.png)
![2-[Di(propan-2-yl)amino]ethanesulfonic acid;hydrochloride](/img/structure/B14459674.png)
